Muscarinic Receptor Binding Affinity: Metixene vs. Biperiden and Procyclidine
Metixene demonstrates intermediate muscarinic receptor binding affinity relative to other antiparkinsonian anticholinergics. In rat brain cortical tissue using tritiated quinuclidinyl benzilate (³H-QNB) as radioligand, metixene exhibits an IC50 of 0.055 μM (55 nM) and a Ki of 15 nM [1]. This positions metixene between the higher-affinity biperiden (IC50 = 0.0084 μM) and the lower-affinity procyclidine (IC50 = 0.07 μM), with an approximate 6.5-fold lower potency than biperiden and comparable to trihexyphenidyl (IC50 = 0.045 μM) [1].
| Evidence Dimension | Muscarinic receptor binding affinity (inhibition of ³H-QNB binding) |
|---|---|
| Target Compound Data | IC50 = 0.055 μM (55 nM); Ki = 15 nM |
| Comparator Or Baseline | Biperiden: IC50 = 0.0084 μM; Procyclidine: IC50 = 0.07 μM; Trihexyphenidyl: IC50 = 0.045 μM; Atropine: IC50 = 0.22 μM |
| Quantified Difference | 6.5-fold lower affinity vs. biperiden; 1.3-fold higher affinity vs. procyclidine; comparable to trihexyphenidyl |
| Conditions | Rat brain cortical tissue homogenate; ³H-QNB radioligand binding assay |
Why This Matters
Researchers requiring an antimuscarinic with binding kinetics distinct from both high-potency M1-selective agents and lower-potency alternatives can select metixene for comparative pharmacological profiling.
- [1] Säynävälammi P, et al. Effects of antiparkinsonian drugs on muscarinic receptor binding in rat brain, heart and lung. Pharmacol Toxicol. 1988;62(2):90-4. PMID: 3353357. View Source
